(2-methyl-2H-indazol-7-yl)methanamine
Overview
Description
(2-methyl-2H-indazol-7-yl)methanamine is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the indazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves transition metal-catalyzed reactions and reductive cyclization reactions .
Industrial Production Methods
Industrial production methods for (2-methyl-2H-indazol-7-yl)methanamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2H-indazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted indazole derivatives.
Scientific Research Applications
(2-methyl-2H-indazol-7-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are studied for their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory activities.
Biology: The compound can be used in biological studies to understand its effects on various biological pathways and targets.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Materials Science: The unique properties of the indazole ring make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine involves its interaction with molecular targets and pathways in biological systems. The indazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic activities.
2-phenyl-2H-indazole derivatives: These compounds have been studied for their potential therapeutic applications, including anticancer and antiviral activities.
Uniqueness
(2-methyl-2H-indazol-7-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the indazole ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-methylindazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIMTLFJRIQKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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